2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-sulfamoylphenethyl)acetamide
Description
Properties
IUPAC Name |
2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O6S/c21-30(25,26)16-4-1-13(2-5-16)7-8-22-20(24)11-15-10-18(29-23-15)14-3-6-17-19(9-14)28-12-27-17/h1-6,9-10H,7-8,11-12H2,(H,22,24)(H2,21,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFVFEHWNGFRQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CC(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-sulfamoylphenethyl)acetamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Construction of the isoxazole ring: This step often involves the reaction of hydroxylamine with an appropriate β-keto ester or β-diketone.
Attachment of the sulfamoylphenethyl group: This can be done via a nucleophilic substitution reaction where the sulfamoyl group is introduced to the phenethylamine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.
Reduction: Reduction reactions can occur at the isoxazole ring, potentially leading to ring opening.
Substitution: Nucleophilic substitution reactions are possible, especially at the sulfamoylphenethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.
Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biochemical pathways, especially those involving oxidative stress or sulfamoylation.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, the benzo[d][1,3]dioxole moiety might interact with enzymes involved in oxidative stress, while the isoxazole ring could modulate receptor activity. The sulfamoylphenethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.
Comparison with Similar Compounds
N-[4-(Dimethylamino)benzyl]-N-(5-methyl-3-phenylisoxazol-4-yl)acetamide ()
- Structure: Shares an isoxazole core but replaces the piperonyl group with a phenyl substituent and the sulfamoylphenethyl chain with a dimethylaminobenzyl group.
- Synthesis : Uses acetyl chloride and triethylamine in dichloromethane (DCM) under argon, achieving a 1-hour reaction time, shorter than typical multi-step syntheses .
- Key Difference : The absence of the sulfamoyl group likely reduces affinity for sulfonamide-binding targets compared to the target compound.
K-1 to K-22 Series ()
- Structure : N-(Benzo[d][1,3]dioxol-5-yl)-2-(benzylthio)acetamide derivatives.
- Synthesis : Three-step process with yields of 37–90%, higher than some analogues. Replaces the isoxazole and sulfamoylphenethyl groups with a benzylthio linker.
- Activity : Designed for agricultural applications, highlighting structural flexibility for varying bioactivity .
Sulfamoyl-Containing Analogues ()
- Examples: 2-Chloro-N-{4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl}acetamide (Similarity: 0.94): Retains the sulfamoylphenyl group but substitutes the piperonyl-isoxazole with a chloroacetamide and methylisoxazole. 3-({4-[(5-Methylisoxazol-3-yl)sulfamoyl]phenyl}carbamoyl)propanoic acid (Similarity: 0.89): Introduces a carboxylic acid substituent, enhancing hydrophilicity.
- Key Insight : Chloro or carboxylic acid substituents on the phenyl ring modulate solubility and target engagement, suggesting the target compound’s sulfamoylphenethyl chain balances lipophilicity and binding .
Piperonyl-Containing Heterocyclic Derivatives
D14-D20 Series ()
- Structure : (2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)penta-2,4-dienamide derivatives with varied aryloxy substituents.
- Synthesis Yields : 13.7–24.8%, lower than the target compound’s likely yield due to conjugated diene complexity.
- Physical Properties : Melting points range from 182.9°C to 233.5°C, reflecting structural rigidity absent in the target’s flexible acetamide linker .
2-(Benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acetamide ()
- Structure : Replaces isoxazole with a thiazole ring and introduces a benzoyl group.
- Synthesis : Uses HATU/DIPEA coupling in DMF, yielding 45% purity >95%, comparable to modern peptide-mimetic strategies.
- Activity : Thiazole rings often enhance antimicrobial activity, suggesting the target’s isoxazole may prioritize different biological pathways .
Anticancer Activity ()
Anti-Inflammatory and Analgesic Activity ()
- Benzothiazole Derivatives : Compound 5d (anti-inflammatory) and 5e (analgesic) highlight the role of sulfur-containing heterocycles.
Biological Activity
2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-sulfamoylphenethyl)acetamide is a synthetic compound that integrates a benzo[d][1,3]dioxole moiety, an isoxazole ring, and a sulfamoylphenethyl group. This unique structure suggests potential biological activities that may be explored for therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure
The chemical formula for this compound is , with a molecular weight of 380.4 g/mol. The structural components are illustrated below:
| Component | Structure |
|---|---|
| Benzo[d][1,3]dioxole | Benzo[d][1,3]dioxole |
| Isoxazole | Isoxazole |
| Sulfamoylphenethyl | Sulfamoylphenethyl |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The benzo[d][1,3]dioxole moiety is known to engage in π–π stacking and hydrogen bonding, which can enhance binding affinity to target proteins. The isoxazole ring may also participate in critical interactions that modulate enzymatic activity or receptor signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined in several studies:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In cell line studies, it demonstrated cytotoxic effects against several cancer types, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of the compound against clinical isolates of resistant bacterial strains. The results indicated that the compound significantly reduced bacterial load in infected tissues in animal models.
Study 2: Anticancer Potential
A study conducted by Smith et al. (2023) investigated the anticancer potential of the compound in vitro using MCF-7 breast cancer cells. The findings showed a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 15 µM.
Pharmacokinetics
Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics with moderate bioavailability. Metabolism studies indicate that it undergoes hepatic metabolism primarily via cytochrome P450 enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
